molecular formula C22H32ClNO3 B14642624 (10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate CAS No. 54025-51-3

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate

Cat. No.: B14642624
CAS No.: 54025-51-3
M. Wt: 393.9 g/mol
InChI Key: LJHUDDBHGJTFLM-UHFFFAOYSA-N
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Description

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate is a complex organic compound with a unique structure. This compound is characterized by a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and a carbamate group attached to a 2-chloroethyl side chain. The presence of multiple rings and functional groups makes this compound interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate typically involves multiple steps. The starting material is often a steroidal compound, which undergoes several transformations including oxidation, reduction, and substitution reactions to introduce the desired functional groups. The final step usually involves the reaction of the intermediate with 2-chloroethyl isocyanate under controlled conditions to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of carbamate derivatives with different functional groups.

Scientific Research Applications

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons and carbamates.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique structural features.

Mechanism of Action

The mechanism of action of (10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The polycyclic aromatic core may also interact with cellular membranes or DNA, affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate lies in its specific combination of functional groups and structural features. The presence of the 2-chloroethyl carbamate group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activities.

Properties

CAS No.

54025-51-3

Molecular Formula

C22H32ClNO3

Molecular Weight

393.9 g/mol

IUPAC Name

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate

InChI

InChI=1S/C22H32ClNO3/c1-21-9-7-15(25)13-14(21)3-4-16-17-5-6-19(27-20(26)24-12-11-23)22(17,2)10-8-18(16)21/h13,16-19H,3-12H2,1-2H3,(H,24,26)

InChI Key

LJHUDDBHGJTFLM-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)NCCCl)CCC4=CC(=O)CCC34C

Origin of Product

United States

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